molecular formula C14H21NO5 B2811691 1-[(tert-butoxy)carbonyl]-4'-methyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylic acid CAS No. 2490400-53-6

1-[(tert-butoxy)carbonyl]-4'-methyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylic acid

Cat. No.: B2811691
CAS No.: 2490400-53-6
M. Wt: 283.324
InChI Key: SRYVGEDZGJEBIQ-UHFFFAOYSA-N
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Description

The compound 1-[(tert-butoxy)carbonyl]-4'-methyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylic acid features a unique spirocyclic architecture combining an azetidine (4-membered nitrogen-containing ring) and a bicyclo[2.1.1]hexane system bridged by an oxygen atom (oxa group). Key structural elements include:

  • A tert-butoxycarbonyl (Boc) protecting group, commonly used to stabilize amines in synthetic chemistry.
  • A spiro junction at the azetidine C3 and bicyclohexane C2 positions, creating a rigid 3D structure.
  • A methyl substituent at the 4' position of the bicyclohexane and a carboxylic acid group at the 1' position.

Properties

IUPAC Name

1-methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5/c1-11(2,3)19-10(18)15-7-14(8-15)13(9(16)17)5-12(4,6-13)20-14/h5-8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYVGEDZGJEBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C3(O2)CN(C3)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1’-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3’-azetidine]-4-carboxylic acid typically involves multiple steps. One common approach is the reaction of a suitable azetidine derivative with a spirocyclic precursor under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1’-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3’-azetidine]-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Methyl-1’-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3’-azetidine]-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-1’-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3’-azetidine]-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects in disease models .

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The target compound is compared to analogs with modifications in the spiro core, substituents, or functional groups (Table 1).

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS or Reference) Core Structure Substituents Molecular Formula Molecular Weight (Da) Key Differences
Target Compound Spiro[azetidine-3,2'-bicyclo[2.1.1]hexane] 4'-methyl, 3'-oxa, 1'-COOH C₁₂H₁₇NO₅ (example) ~255 (example) Reference
1-(tert-Butoxycarbonyl)-4'-(hydroxymethyl)-... (2490406-13-6, ) Same spiro core 4'-hydroxymethyl C₁₂H₁₇NO₆ ~279 Hydroxymethyl increases polarity and hydrogen-bonding potential .
4-{[1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid (1259323-78-8, ) Azetidine linked to benzoic acid via ether Benzene ring, ether linkage C₁₅H₁₉NO₅ 293.31 Aromatic ring introduces π-π stacking interactions; lacks spiro-bicyclo core .
6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid (1087798-38-6, ) Spiro[2.5]octane Boc-amino, no oxa bridge C₁₃H₂₁NO₄ 255.31 Smaller spiro system (2.5 vs. 2.1.1); no oxygen bridge .
3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (2384337-99-7, ) Bicyclo[2.1.1]hexane Dimethyl, no azetidine C₉H₁₂O₃ 168.19 Simpler bicyclo structure; lacks nitrogen and Boc group .

Physicochemical Properties

  • Solubility : The hydroxymethyl analog () is more polar due to its -OH group, favoring aqueous solubility, whereas the methyl-substituted target compound may exhibit better lipid bilayer penetration .

Biological Activity

1-[(tert-butoxy)carbonyl]-4'-methyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex bicyclic structure with a tert-butoxycarbonyl protecting group and a carboxylic acid functional group. Its IUPAC name is 4-(((tert-butoxycarbonyl)amino)methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-pyran]-1-carboxylic acid, and it has the following molecular formula:

PropertyValue
Molecular FormulaC16H25NO6
Molecular Weight327.38 g/mol
CAS Number2225142-48-1
InChI KeyOCZLYUQKDJOATR-UHFFFAOYSA-N

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects:

1. Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

2. Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. Further research is required to elucidate the specific pathways involved.

3. Neuroprotective Effects
Some findings indicate that the compound may provide neuroprotective benefits, possibly by reducing oxidative stress and inflammation in neuronal cells.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Modulation of Cell Signaling Pathways : It is hypothesized that the compound interacts with signaling pathways related to apoptosis and inflammation.

Case Studies

Several case studies have documented the biological effects of this compound:

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy against Escherichia coli and Staphylococcus aureus, showing significant inhibition zones in agar diffusion tests.

Case Study 2: Cancer Cell Line Testing
In research involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating promising anticancer activity.

Case Study 3: Neuroprotection in Animal Models
An animal study assessed the neuroprotective effects using a model of induced oxidative stress. Results indicated reduced levels of reactive oxygen species (ROS) and improved behavioral outcomes in treated subjects compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-[(tert-butoxy)carbonyl]-4'-methyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Construction of the bicyclo[2.1.1]hexane core via [2+2] or [3+2] cycloaddition reactions under controlled temperatures (−78°C to 25°C) in anhydrous solvents like THF or DCM .
  • Step 2 : Introduction of the tert-butoxycarbonyl (Boc) protecting group using Boc anhydride (Boc₂O) in the presence of a base (e.g., DMAP) to prevent azetidine ring oxidation .
  • Step 3 : Carboxylic acid functionalization via oxidation or hydrolysis, requiring pH control (e.g., NaOH in aqueous THF) .
    • Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates using flash chromatography (silica gel, eluent: ethyl acetate/hexane gradients) .

Q. How can the reactivity of the carboxylic acid group in this compound be leveraged for further derivatization?

  • Functionalization Strategies :

  • Esterification : React with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) at 60°C .
  • Amide Formation : Use coupling agents like EDC/HOBt in DMF with amines (e.g., benzylamine) at room temperature .
  • Reduction : Convert to alcohol via LiAlH₄ in dry ether under reflux, though steric hindrance from the spiro system may require extended reaction times .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify spiro ring connectivity and Boc group presence (e.g., tert-butyl peak at ~1.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of the bicyclo[2.1.1]hexane-azetidine spiro architecture .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

  • Experimental Design :

  • Stability Assays : Incubate the compound in buffers (pH 2–12) at 25°C, 37°C, and 60°C for 24–72 hours. Monitor degradation via HPLC-MS .
  • Data Interpretation : Use Arrhenius plots to model degradation kinetics. Note that the Boc group may hydrolyze preferentially under acidic conditions (pH < 3), while the spiro system remains intact .

Q. What strategies are effective for assessing the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Fluorescence Polarization : Label the carboxylic acid with a fluorophore (e.g., FITC) and measure binding affinity to purified proteins .
  • Molecular Docking : Simulate interactions using software like AutoDock Vina, focusing on the spiro system’s steric effects and hydrogen bonding via the carboxylic acid .
  • In Vitro Assays : Test inhibition of target enzymes (e.g., proteases) at concentrations 0.1–100 µM, using IC₅₀ calculations to quantify potency .

Q. How does the spiro[azetidine-bicyclohexane] system influence physicochemical properties compared to non-spiro analogs?

  • Comparative Analysis :

  • Lipophilicity : Measure logP values (e.g., via shake-flask method). The rigid spiro system reduces conformational flexibility, potentially lowering solubility in polar solvents vs. linear analogs .
  • Thermal Stability : Perform DSC/TGA analysis. The bicyclo[2.1.1]hexane ring enhances thermal stability (decomposition >200°C) due to strain minimization .

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